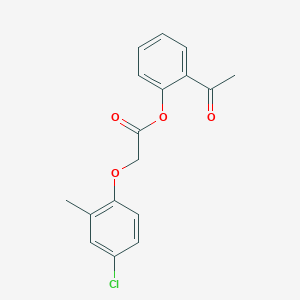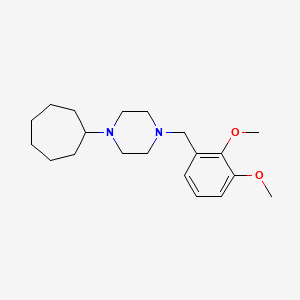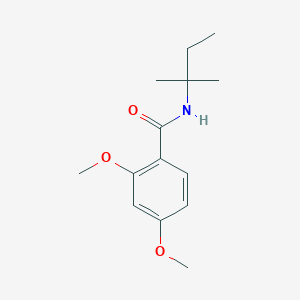![molecular formula C15H11ClF2N2O2 B5726854 N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide](/img/structure/B5726854.png)
N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide, also known as ACY-1215, is a small molecule inhibitor of the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is a class IIb HDAC that is involved in the regulation of protein degradation, cell motility, and cell signaling. ACY-1215 has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
作用機序
N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide works by selectively inhibiting the activity of HDAC6, which leads to the accumulation of acetylated proteins and altered cellular signaling pathways. HDAC6 is involved in the deacetylation of α-tubulin, a protein that is important for the regulation of microtubule dynamics and cell motility. Inhibition of HDAC6 by N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide leads to increased acetylation of α-tubulin, which disrupts microtubule dynamics and impairs cell motility. Additionally, N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been shown to induce the degradation of misfolded and aggregated proteins by activating the aggresome-autophagy pathway.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the improvement of motor function in neurodegenerative disorders. N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has also been shown to induce the degradation of misfolded and aggregated proteins, which may have implications for the treatment of protein misfolding diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide in lab experiments is its specificity for HDAC6, which allows for the selective inhibition of this enzyme without affecting other HDACs. This can be useful for studying the role of HDAC6 in various cellular processes. However, one limitation of using N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
将来の方向性
There are several future directions for the study of N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide and its potential therapeutic applications. One direction is the development of more potent HDAC6 inhibitors that can be used at lower concentrations. Another direction is the investigation of the combination of N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide with other anticancer drugs to enhance their efficacy. Additionally, the potential use of N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide in the treatment of protein misfolding diseases such as Alzheimer's and Parkinson's disease warrants further investigation.
合成法
The synthesis of N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide involves the reaction of 2-chloro-4,5-difluorobenzoic acid with 3-aminoacetophenone in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then acetylated using acetic anhydride and a base such as triethylamine to yield N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide.
科学的研究の応用
N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been extensively studied in preclinical models of cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been shown to inhibit the growth of multiple myeloma cells and enhance the efficacy of other anticancer drugs such as bortezomib. In neurodegenerative disorders such as Huntington's disease, N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been shown to improve motor function and reduce the accumulation of toxic protein aggregates. In autoimmune diseases such as lupus, N-[3-(acetylamino)phenyl]-2-chloro-4,5-difluorobenzamide has been shown to reduce inflammation and improve disease symptoms.
特性
IUPAC Name |
N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2N2O2/c1-8(21)19-9-3-2-4-10(5-9)20-15(22)11-6-13(17)14(18)7-12(11)16/h2-7H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTNPKGIKUUGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetamidophenyl)-2-chloro-4,5-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)
![4-[5-(4-ethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5726773.png)
![N-{4-[(2-chlorobenzyl)oxy]phenyl}nicotinamide](/img/structure/B5726778.png)
![3-methyl-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5726781.png)


![3-(4-chlorophenyl)-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5726799.png)
![3-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5726802.png)



![3-(3-furyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}acrylamide](/img/structure/B5726834.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B5726840.png)
![5-(4-chlorophenoxy)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5726861.png)